1-Isoquinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1-Isoquinolinecarboxamide derivatives often involves complex chemical reactions. For example, hexahydro[1,4]oxazino[3,4-a]isoquinolines, which possess neuroleptic properties, are synthesized through the stereochemistry of specific isomers (Clarke et al., 1978). Another approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides to produce dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates (Yavari et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Isoquinolinecarboxamide derivatives can be intricately analyzed through spectroscopy. A novel rearrangement reaction for converting tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones has been described, where the structure of these products was established by 13C and 1H NMR and mass spectroscopy (Vaccher et al., 1984).
Chemical Reactions and Properties
1-Isoquinolinecarboxamide compounds participate in a variety of chemical reactions. For instance, electrophilic cyclization reactions have been used to synthesize substituted isoindolin-1-ones, showing the versatility of isoquinolinecarboxamide derivatives in forming various heterocyclic compounds (Yao & Larock, 2005). Additionally, the electrochemical reduction of the anion of 1-isoquinolinecarboxylic acid leads to unexpected cathodic decarboxylation, yielding isoquinoline (Sánchez-Sánchez et al., 2004).
Physical Properties Analysis
The physical properties of 1-Isoquinolinecarboxamide derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. However, detailed studies specifically addressing these properties were not found in the current literature review, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 1-Isoquinolinecarboxamide compounds, are determined by their specific structural features. Innovative synthesis methods, such as the Cu-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides, demonstrate the complex reactions these compounds can undergo, highlighting their chemical versatility (Chen et al., 2018).
Scientific Research Applications
Anticancer Potential in Chronic Lymphocytic Leukemia (CLL)
PK11195, a translocator protein (TSPO) ligand, has been shown to induce apoptosis in CLL cells, regardless of their p53 or ATM status. This suggests that PK11195 could be a viable therapeutic option for treating CLL, particularly due to its ability to work independently of common genetic mutations in these cells (Santidrián et al., 2007).
Synthesis and Reactions of Pyrazolyl-Substituted Derivatives
Research on the synthesis and reactions of various derivatives of isoquinolinecarboxamide has provided insights into the creation of new heterocyclic compounds, expanding the potential applications of this molecule in different fields of chemistry (Zaki et al., 2016).
Effect on Intracellular Ca2+ Signalling in HeLa Cells
PK11195 has been found to enhance apoptotic cell death by modulating intracellular calcium signaling. This effect is independent of its action on the mitochondrial benzodiazepine receptor, suggesting additional pathways through which PK11195 influences cell death (Campanella et al., 2008).
Enhancement of Chemosensitivity in Cancer Cells
Studies have shown that PK11195 can enhance the sensitivity of various human tumor cell lines to chemotherapeutic drugs like cisplatin and paclitaxel. This indicates its potential role in improving the efficacy of existing cancer treatments (Takai et al., 2009).
Contribution to Autophagy Processes
PK11195 has been observed to contribute to macroautophagy in cellular models, particularly in the context of calcium signaling and its interaction with the oncogene Bcl-2. This suggests a role in cellular homeostasis and potential therapeutic applications (Gastaldello et al., 2010).
Use in Preventive Doping Research
The use of isoquinolinecarboxamide derivatives in doping research, particularly as HIF stabilizers, has been investigated. This work contributes to the development of analytical assays in sports medicine and doping prevention (Beuck et al., 2011).
Future Directions
While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .
properties
IUPAC Name |
isoquinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
Record name | 1-Isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolinecarboxamide | |
CAS RN |
1436-44-8 | |
Record name | 1-Isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isoquinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinaldamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinaldamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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